molecular formula C10H12ClN3O2 B188043 TRANID CAS No. 15271-41-7

TRANID

Cat. No.: B188043
CAS No.: 15271-41-7
M. Wt: 241.67 g/mol
InChI Key: QCQPGRMMDFIQMB-JTLQWOPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)- has several scientific research applications, including:

    Chemistry: Used as a model compound in studying reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its potential effects on biological systems, particularly in controlling pest populations.

    Medicine: Explored for its potential pharmacological properties, although it has not been registered for medical use.

    Industry: Used experimentally for controlling spider mites in agricultural settings.

Comparison with Similar Compounds

Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)- can be compared with other similar compounds, such as:

The uniqueness of Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)- lies in its specific combination of functional groups, which confer its distinctive chemical and biological properties .

Properties

CAS No.

15271-41-7

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

IUPAC Name

[(E)-[(1S,3R,4R,6R)-3-chloro-6-cyano-2-bicyclo[2.2.1]heptanylidene]amino] N-methylcarbamate

InChI

InChI=1S/C10H12ClN3O2/c1-13-10(15)16-14-9-7-3-5(8(9)11)2-6(7)4-12/h5-8H,2-3H2,1H3,(H,13,15)/b14-9+/t5-,6-,7-,8+/m0/s1

InChI Key

QCQPGRMMDFIQMB-JTLQWOPJSA-N

Isomeric SMILES

CNC(=O)O/N=C/1\[C@@H]2C[C@H]([C@@H]1Cl)C[C@@H]2C#N

SMILES

CNC(=O)ON=C1C2CC(C1Cl)CC2C#N

Canonical SMILES

CNC(=O)ON=C1C2CC(C1Cl)CC2C#N

melting_point

318 to 320 °F (EPA, 1998)
143.5 °C

951-42-8
15271-41-7

physical_description

Bicyclo[2.2.1]heptane-2-carbonitrile, 5-chloro-6-[[[(methylamino)cabonyl]oxy]imino]-, [1s-(1alpha,2beta,4alpha,5alpha,6e)]- is a solid. Used experimentally for residual control of mobile forms of spider mites, including several phosphate resistant strains. Has not been registered. (EPA, 1998)

Pictograms

Acute Toxic; Environmental Hazard

solubility

0.01 M

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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